(2-Aminophenyl)(3-methoxyphenyl)methanone
Overview
Description
(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as 2-Amino-3’-methoxybenzophenone, is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring and a methoxy group attached to another phenyl ring, both connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(3-methoxyphenyl)methanone can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of hydrobromic acid aqueous solution and ethyl alcohol for the reaction . The reaction mixture is refluxed, followed by decolorization with active carbon and recrystallization to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Aminophenyl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzophenones, quinones, and methanol derivatives .
Scientific Research Applications
(2-Aminophenyl)(3-methoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(3-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, making it a potential antibacterial agent .
Comparison with Similar Compounds
(2-Aminophenyl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methoxy group.
(3-Aminophenyl)(phenyl)methanone: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: (2-Aminophenyl)(3-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and binding affinity in various chemical and biological processes. This dual functionality makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
(2-aminophenyl)-(3-methoxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKICDONQKXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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